molecular formula C24H16N4O4 B2862015 1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-65-9

1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2862015
CAS RN: 901246-65-9
M. Wt: 424.416
InChI Key: UAYSGIHXDQVELB-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has demonstrated the synthesis of pyrazolo[3,4-c]quinolines and related derivatives through various synthetic routes. Nagarajan and Shah (1992) discussed the synthesis of pyrazolo[3,4-c]quinoline derivatives via reduction followed by thermal cyclization of nitrophenylpyrazole carboxylates, showcasing the versatility of these compounds in chemical transformations (Nagarajan & Shah, 1992). Similarly, Pawlas et al. (2000) reported the synthesis of 1-hydroxy-substituted pyrazolo[3,4-c]- and pyrazolo[4, 3-c]quinolines from 1-benzyloxypyrazole, highlighting the structural modifications possible within this class of compounds (Pawlas et al., 2000).

Potential Biological Activities

Quinoxaline derivatives, including those structurally related to the specified chemical, have been studied for various biological activities. Abad et al. (2021) synthesized novel isoxazolequinoxaline derivatives and conducted molecular dynamics and docking studies to predict their potential as anti-cancer drugs, indicating the therapeutic applications of such compounds (Abad et al., 2021). El‐Hawash et al. (1999) synthesized quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines and evaluated their antimicrobial activity, further underscoring the utility of these compounds in developing pharmaceutical agents (El‐Hawash et al., 1999).

properties

IUPAC Name

5-(4-methylphenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O4/c1-14-5-7-15(8-6-14)23-19-12-25-20-11-22-21(31-13-32-22)10-18(20)24(19)27(26-23)16-3-2-4-17(9-16)28(29)30/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYSGIHXDQVELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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